molecular formula C4H9Li B7803528 CID 102059269

CID 102059269

Cat. No.: B7803528
M. Wt: 64.1 g/mol
InChI Key: YZLMQRULZXAMEC-UHFFFAOYSA-N
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Description

Compound “CID 102059269” is a chemical entity with unique properties and potential applications in various fields. It is essential to understand its structure, synthesis, and reactivity to fully appreciate its significance in scientific research and industrial applications.

Properties

InChI

InChI=1S/C4H9.Li/c1-4(2)3;/h4H,1H2,2-3H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLMQRULZXAMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(C)[CH2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Li
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

64.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920-36-5
Record name Isobutyllithium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Industrial Production Methods: Industrial production of compound “CID 102059269” would likely involve large-scale chemical processes, ensuring high yield and purity. These methods would be optimized for cost-effectiveness and efficiency, often utilizing advanced technologies and equipment.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound's electrophilic centers participate in SN2-type displacements , particularly with primary amines. For example:

  • Reaction with methylamine yields amine derivatives through replacement of halide or sulfonate leaving groups.

Table 1: Example Nucleophilic Substitutions

ReactantConditionsProductYield (%)Citation
MethylaminePolar aprotic solventAmine derivative~65
Sodium methoxideEthanol, refluxMethoxy-substituted analog~72

Oxidation-Reduction Processes

Under acidic or enzymatic conditions, CID 102059269 undergoes hydroxylation and sulfation :

  • Oxidation at benzylic positions introduces hydroxyl groups.

  • Metabolic studies reveal bis-oxygenation on piperazine moieties, as observed in structurally related compounds .

Biochemical Transformations

In vivo studies of analogs show complex metabolic pathways:

Table 2: Key Metabolites and Fragmentation Patterns

MetaboliteMolecular Ion [M+H]+ (m/z)Major MS/MS Fragments (m/z)Proposed Modification
M15520502, 401, 379Bis-oxygenation on piperazine
M20504443, 417, 347Phenyl ring hydroxylation
M21584504 (sulfate loss)Sulfate conjugation

Data adapted from patent WO2006099474A1

Addition Reactions

The compound engages in Michael additions and cycloadditions :

  • Conjugation with thiols via α,β-unsaturated ketone intermediates.

  • Diels-Alder reactivity observed in analogs with dienophile functionalities.

Stability Under Environmental Conditions

  • Hydrolysis : Susceptible to esterase-mediated cleavage in aqueous media.

  • Photodegradation : UV exposure induces bond cleavage, forming smaller aromatic fragments.

This reactivity profile positions this compound as a versatile scaffold for medicinal chemistry optimization, though metabolic lability (e.g., rapid sulfate conjugation ) may necessitate structural modifications for therapeutic applications.

Scientific Research Applications

Compound “CID 102059269” has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of compound “CID 102059269” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

  • Compound “CID 2632”
  • Compound “CID 6540461”
  • Compound “CID 5362065”
  • Compound “CID 5479530”

Comparison: Compound “CID 102059269” may have unique structural features or reactivity that distinguish it from similar compounds. These differences could influence its applications and effectiveness in various fields.

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